1,1,2,2-Tetrafluorethylbutylether

Übersicht

Beschreibung

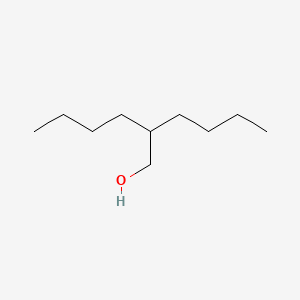

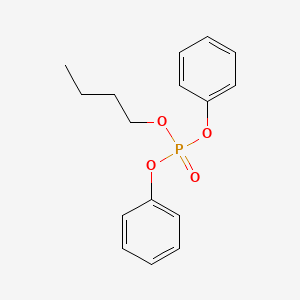

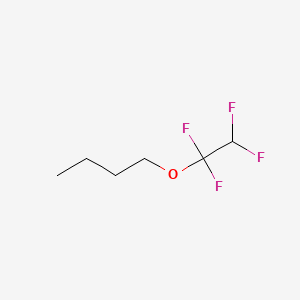

Ether, butyl 1,1,2,2-tetrafluoroethyl is a useful research compound. Its molecular formula is C6H10F4O and its molecular weight is 174.14 g/mol. The purity is usually 95%.

The exact mass of the compound Ether, butyl 1,1,2,2-tetrafluoroethyl is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ether, butyl 1,1,2,2-tetrafluoroethyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ether, butyl 1,1,2,2-tetrafluoroethyl including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Elektrolytlösungsmittel für Lithiumbatterien

Diese Verbindung wird als Elektrolytlösungsmittel in Lithiumbatterien verwendet. Sie verbessert die Zyklusleistung von hochvolt-Li-reichen Mn-basierten geschichteten Kathodenmaterialien. Wenn sie zu einer Mischung aus Ethylencarbonat (EC), Ethylmethylcarbonat (EMC) und Diethylcarbonat (DEC) mit Lithiumhexafluorphosphat (LiPF₆) hinzugefügt wird, stabilisiert sie die Grenzfläche und verbessert die GesamtLebensdauer und -leistung der Batterie .

Wirkmechanismus

Target of Action

Mode of Action

It’s known that this compound is a highly effective additive in lithium-ion and sodium-ion batteries for improving battery performance, increasing safety, and reducing flammability . It is a versatile co-solvent with high miscibility, which allows it to be blended with other solvents to achieve high ionic conductivities .

Biochemical Pathways

In the context of battery systems, it helps to suppress dendrites without raising the interfacial impedance . It also supports the stable cycling of NMC and lithium metal phosphate cathodes by forming a highly fluorinated interphase, which inhibits oxidation and transition metal dissolution .

Pharmacokinetics

It’s known that this compound is a liquid at ambient temperature with a density of 11147 .

Result of Action

In the context of battery systems, it plays a key role as both a polysulfide-restraining solvent and a film-forming agent, addressing the polysulfide shuttle (pss) effect and improving battery performance .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ether, butyl 1,1,2,2-tetrafluoroethyl. For instance, it’s known that this compound should be stored at ambient temperature . Also, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Biochemische Analyse

Biochemical Properties

Ether, butyl 1,1,2,2-tetrafluoroethyl plays a significant role in biochemical reactions, particularly as a solvent and co-solvent in various biochemical processes. This compound interacts with a range of enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical reactions. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially altering their activity and affecting the overall metabolic flux . The nature of these interactions can vary, with some enzymes experiencing inhibition while others may be activated or stabilized by the presence of this compound .

Cellular Effects

The effects of ether, butyl 1,1,2,2-tetrafluoroethyl on cellular processes are diverse and depend on the type of cells and the specific cellular pathways involved. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism . For example, it may impact the expression of genes involved in oxidative stress responses, leading to changes in the cellular redox state . Additionally, its presence can affect the activity of key metabolic enzymes, thereby influencing the overall metabolic rate and energy production within cells .

Molecular Mechanism

At the molecular level, ether, butyl 1,1,2,2-tetrafluoroethyl exerts its effects through various mechanisms. One primary mechanism involves its binding interactions with specific biomolecules, such as enzymes and receptors . These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding and the specific enzyme involved . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ether, butyl 1,1,2,2-tetrafluoroethyl can change over time due to factors such as stability and degradation. This compound is generally stable under ambient conditions, but its stability can be influenced by factors such as temperature, pH, and the presence of other reactive species . Over time, degradation products may form, potentially altering the compound’s effects on cellular function. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular processes, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of ether, butyl 1,1,2,2-tetrafluoroethyl in animal models vary with different dosages. At low doses, this compound may have minimal or beneficial effects, such as enhancing metabolic activity or stabilizing certain enzymes . At higher doses, toxic or adverse effects can occur, including oxidative stress, cellular damage, and disruptions in normal metabolic processes. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on cellular function.

Eigenschaften

IUPAC Name |

1-(1,1,2,2-tetrafluoroethoxy)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F4O/c1-2-3-4-11-6(9,10)5(7)8/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIVGBESMFDRXNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80189327 | |

| Record name | Ether, butyl 1,1,2,2-tetrafluoroethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358-37-2 | |

| Record name | 1-(1,1,2,2-Tetrafluoroethoxy)butane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=358-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ether, butyl 1,1,2,2-tetrafluoroethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000358372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ether, butyl 1,1,2,2-tetrafluoroethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | n-butyl 1,1,2,2-tetrafluoroethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methoxybenzo[d]thiazol-2-amine](/img/structure/B1265578.png)